1-(4-Methylpentan-2-YL)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpentan-2-YL)piperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 4-methylpentan-2-yl group attached to the piperazine ring, and it is commonly used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpentan-2-YL)piperazine hydrochloride typically involves the reaction of piperazine with 4-methylpentan-2-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is isolated by crystallization or precipitation. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial production, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production. The use of automated systems and advanced purification techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpentan-2-YL)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-Methylpentan-2-YL)piperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological systems and as a tool for investigating enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Methylpentan-2-YL)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpentan-2-YL)piperazine dihydrochloride
- 1-(4-Methylpentan-2-YL)piperazine
Uniqueness
1-(4-Methylpentan-2-YL)piperazine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C10H23ClN2 |
---|---|
Molecular Weight |
206.75 g/mol |
IUPAC Name |
1-(4-methylpentan-2-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H22N2.ClH/c1-9(2)8-10(3)12-6-4-11-5-7-12;/h9-11H,4-8H2,1-3H3;1H |
InChI Key |
OWFXFUUTKFIFOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)N1CCNCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.